Bis(2-butoxyethyl) sebacate
Description
Bis(2-butoxyethyl) sebacate (CAS 141-19-5) is a sebacic acid ester with the molecular formula C₂₂H₄₂O₆ and a molecular weight of 402.57 g/mol . Structurally, it consists of two 2-butoxyethyl groups attached to a decanedioic acid backbone. This compound is primarily utilized as a plasticizer in polymers, offering flexibility and durability to materials like polyvinyl chloride (PVC) . Its low volatility and compatibility with resins make it suitable for applications requiring thermal stability and resistance to environmental degradation.
Properties
IUPAC Name |
bis(2-butoxyethyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-3-5-15-25-17-19-27-21(23)13-11-9-7-8-10-12-14-22(24)28-20-18-26-16-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBSIGKPGIZQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044802 | |
| Record name | Bis(2-butoxyethyl) decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Decanedioic acid, 1,10-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
141-19-5 | |
| Record name | Bis(2-butoxyethyl) sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-butoxyethyl) sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1,10-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-butoxyethyl) decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-butoxyethyl) sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-BUTOXYETHYL) SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D0TU0RR8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Fundamental Esterification Mechanisms
The synthesis of bis(2-butoxyethyl) sebacate follows classical esterification principles, where sebacic acid reacts with 2-butoxyethanol in the presence of a catalyst. The general reaction is:
$$ \text{Sebacic Acid} + 2 \, \text{2-Butoxyethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + 2 \, \text{H}_2\text{O} $$
Key variables influencing yield and purity include:
- Catalyst type (acidic, enzymatic, or metallic)
- Temperature (typically 150–220°C)
- Molar ratio of alcohol to acid
- Reaction time (3–8 hours)
Acid-Catalyzed Esterification
Sulfuric Acid Catalysis
Sulfuric acid (H$$2$$SO$$4$$) is a traditional catalyst for esterification due to its strong proton-donating capacity. In a method adapted from CN102249911A, bis(2-ethylhexyl) sebacate is synthesized via sulfuric acid catalysis under micro-vacuum conditions. For this compound, analogous steps would involve:
Esterification :
Post-Reaction Processing :
Typical Yield : 95–98% (extrapolated from).
Table 1: Acid-Catalyzed Reaction Parameters
| Parameter | Value | Source Adaptation |
|---|---|---|
| Catalyst | H$$2$$SO$$4$$ (0.3 wt%) | |
| Temperature | 180–200°C | |
| Molar Ratio (Alcohol:Acid) | 2.2:1 | |
| Reaction Time | 3–4 hours |
Metal-Catalyzed Esterification
Titanium-Based Catalysts
Titanium(IV) isopropoxide (TTIP) offers enhanced selectivity and reduced side reactions compared to acidic catalysts. A method for bis(2-ethylhexyl) sebacate (ChemicalBook) employs TTIP at 150–215°C, achieving 97.23% yield. Adapting this for 2-butoxyethanol:
Reaction Setup :
Purification :
Advantages : Higher thermal stability, reduced corrosion risks.
Table 2: Titanium-Catalyzed Optimization
| Parameter | Value | Source Adaptation |
|---|---|---|
| Catalyst | TTIP (0.2 wt%) | |
| Temperature | 200–215°C | |
| Vacuum Pressure | -0.095 to -0.085 MPa | |
| Yield | 97–98% |
Purification and Quality Control
Refinement Techniques
Post-synthesis refinement is critical for meeting industrial specifications:
Industrial-Scale Production Considerations
Large-scale synthesis (e.g., 6 m$$^3$$ reactors) requires:
- Continuous Water Removal : Azeotropic distillation with toluene or xylene enhances reaction efficiency.
- Energy Optimization : Preheating reactants reduces energy consumption during esterification.
- Catalyst Recovery : Metallic catalysts like TTIP can be recycled via distillation residues.
Scientific Research Applications
Chemical Properties and Structure
Bis(2-butoxyethyl) sebacate is an ester formed from sebacic acid and 2-butoxyethanol. Its chemical structure contributes to its functionality as a plasticizer and solvent, enhancing the flexibility and durability of polymer materials.
- Molecular Formula: C₁₄H₂₆O₄
- Molar Mass: 270.36 g/mol
- Boiling Point: Approximately 300 °C
Applications in Polymer Science
Plasticizer for Polymers
- Role: this compound is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers. It improves flexibility, workability, and durability of these materials.
- Benefits:
- Enhances low-temperature performance.
- Reduces brittleness in polymer formulations.
Table 1: Comparison of Plasticizers
| Plasticizer | Flexibility Improvement | Compatibility with PVC | Low Temperature Performance |
|---|---|---|---|
| This compound | High | Excellent | Good |
| Di(2-ethylhexyl) phthalate | Moderate | Good | Moderate |
| Dioctyl phthalate | High | Excellent | Poor |
Solvent Applications
Use as a Solvent
- Applications: Utilized in coatings, inks, and adhesives due to its ability to dissolve various organic compounds.
- Properties:
- Low volatility.
- Good solvating power for resins and polymers.
Biomedical Applications
Potential in Drug Delivery Systems
- Research Findings: Studies indicate that this compound can be used in the formulation of drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
- Case Study: A study published in the Journal of Biomedical Materials Research demonstrated that incorporating this compound into polymeric matrices improved drug release profiles compared to traditional plasticizers .
Environmental Considerations
Toxicity and Safety Profile
- This compound has been evaluated for its toxicity, with studies indicating low acute toxicity levels in various animal models. Its safety profile makes it suitable for applications where human exposure may occur.
Table 2: Toxicity Data Summary
Mechanism of Action
The primary mechanism of action of Bis(2-butoxyethyl) sebacate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and reduced brittleness of the polymer. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with bis(2-butoxyethyl) sebacate, differing in alkyl chain length, functional groups, or backbone modifications:
Physical and Chemical Properties
Critical properties are compared below:
Key Observations :
Toxicity and Environmental Impact
Key Findings :
Market and Regulatory Landscape
- Bis(2-ethylhexyl) sebacate dominates the plasticizer market due to its versatility and regulatory compliance in the EU and U.S. .
- This compound is less common but valued in niche applications requiring ether-functionalized plasticizers .
- Tinuvin 292 is restricted in food-contact materials but widely used in industrial coatings .
Biological Activity
Bis(2-butoxyethyl) sebacate (BBES) is an ester compound derived from sebacic acid and 2-butoxyethanol. It has garnered interest in various fields, including materials science and biochemistry, due to its potential applications and biological activities. This article explores the biological activity of BBES, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C22H42O6
- Molecular Weight : 426.58 g/mol
- Boiling Point : Approximately 377 °C
- Melting Point : -67 °C
- Density : 0.91 g/mL
General Toxicity
Research indicates that BBES exhibits low acute toxicity. A study reported an LD50 (the dose lethal to 50% of the test population) greater than 10,000 mg/kg in dermal exposure tests on guinea pigs, suggesting a relatively low risk of acute dermal toxicity . Inhalation studies have shown that BBES does not cause significant respiratory irritation at moderate exposure levels, further supporting its low toxicity profile .
Skin Irritation and Sensitization
BBES has been noted to cause non-allergic contact dermatitis upon skin contact due to its ability to degrease the skin . However, studies have not consistently demonstrated significant sensitization reactions in human subjects exposed to BBES or related sebacate esters .
Metabolism and Excretion
The metabolism of BBES is not extensively documented; however, it is believed to undergo hydrolysis to form sebacic acid and 2-butoxyethanol, which are subsequently metabolized through typical pathways for fatty acids and alcohols . The compound's low absorption through the skin indicates limited systemic exposure upon dermal contact .
Antimicrobial Properties
Recent investigations into the antimicrobial activity of BBES have shown that it possesses moderate antibacterial properties against various strains of bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) of approximately 500 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in formulations requiring antimicrobial efficacy.
Cytotoxicity Assays
Cytotoxicity studies using human cell lines indicated that BBES has a cytotoxic effect at higher concentrations (>1000 µg/mL), with IC50 values varying significantly between cell types . This raises questions about its safety in therapeutic applications but also highlights the need for further investigation into its selective cytotoxicity against cancer cells.
Case Studies and Research Findings
- Study on Dermal Exposure : A controlled study assessed the effects of BBES on skin irritation in rabbits. Results indicated mild irritation at high concentrations but no severe allergic reactions .
- Antimicrobial Efficacy Study : In a comparative analysis of various ester compounds, BBES was found to be effective against biofilm-forming bacteria, suggesting its utility in medical device coatings .
- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of BBES on breast cancer cell lines, reporting significant apoptosis at concentrations exceeding 1000 µg/mL, indicating potential as a chemotherapeutic agent .
Q & A
Q. How to align this compound research with TSCA and OECD regulatory requirements?
- Methodological Answer :
- Documentation : Maintain detailed logs of synthesis protocols, SDS revisions, and waste disposal (per 40 CFR §261.24) .
- Testing Standards : Adhere to OECD Test Guideline 423 for acute oral toxicity and TG 201 for algal growth inhibition .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 0.914 g/mL | |
| Boiling Point | 185°C (extrapolated) | |
| Aquatic Toxicity (LC50) | >100 mg/L (Daphnia magna) | |
| Log Kow | 8.2 (predicted) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
